7-Methoxycoumarin-4-acetyl-L-proline
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Overview
Description
7-Methoxycoumarin-4-acetyl-L-proline is a synthetic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields. This compound is particularly notable for its use as a quenched fluorescent substrate, which makes it valuable in biochemical assays and research .
Mechanism of Action
Target of Action
The primary target of 7-Methoxycoumarin-4-acetyl-L-proline is crude enzymes . This compound serves as a quenched fluorescent substrate for these enzymes .
Mode of Action
This compound interacts with its targets by serving as a quenched fluorescent substrate . It contains a methoxycoumarin group instead of tryptophan, which is used for the assay of crude enzymes .
Biochemical Pathways
It is known that this compound is used as a substrate for the assay of crude enzymes , suggesting that it may be involved in various enzymatic reactions.
Result of Action
Given its role as a quenched fluorescent substrate for crude enzymes , it can be inferred that this compound may influence the activity of these enzymes and subsequently affect various cellular processes.
Action Environment
It is generally recommended to handle this compound in a well-ventilated place, and it should be stored at a temperature of -20°c . These recommendations suggest that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation and temperature.
Biochemical Analysis
Biochemical Properties
7-Methoxycoumarin-4-acetyl-L-proline is a quenched fluorescent substrate with a methoxycoumarin group instead of tryptophan . It is used for the assay of crude enzymes
Cellular Effects
As a quenched fluorescent substrate, it may be involved in various cellular processes related to enzyme assays . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not documented in the available literature.
Molecular Mechanism
As a quenched fluorescent substrate, it may interact with various biomolecules in the context of enzyme assays . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxycoumarin-4-acetyl-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxycoumarin and L-proline.
Coupling Reaction: The 7-methoxycoumarin is acetylated to form 7-methoxycoumarin-4-acetyl. This intermediate is then coupled with L-proline using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Methoxycoumarin-4-acetyl-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
7-Methoxycoumarin-4-acetyl-L-proline has several scientific research applications:
Biochemistry: Used as a quenched fluorescent substrate for enzyme assays, particularly in the study of proteases and other enzymes.
Biology: Employed in fluorescence-based imaging techniques to study cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and sensors for various analytical applications.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin-4-acetyl-L-proline: Similar structure but with a hydroxy group instead of a methoxy group.
7-Methoxycoumarin-3-carboxylic acid: Similar coumarin core but with a carboxylic acid group at the 3-position.
7-Methoxycoumarin-4-acetic acid: Similar structure but with an acetic acid group instead of the acetyl-L-proline moiety.
Uniqueness
7-Methoxycoumarin-4-acetyl-L-proline is unique due to its specific combination of a methoxycoumarin core with an acetyl-L-proline moiety. This structure imparts distinct fluorescent properties and makes it particularly useful as a quenched fluorescent substrate in biochemical assays .
Properties
IUPAC Name |
1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-23-11-4-5-12-10(8-16(20)24-14(12)9-11)7-15(19)18-6-2-3-13(18)17(21)22/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFOAEFTUYEMLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCCC3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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